molecular formula C14H20Cl2N2O2 B2365208 6-Amino-3-benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylic acid dihydrochloride CAS No. 1394041-69-0

6-Amino-3-benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylic acid dihydrochloride

Cat. No. B2365208
CAS RN: 1394041-69-0
M. Wt: 319.23
InChI Key: PJHMRVZETPAFGL-UHFFFAOYSA-N
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Description

6-Amino-3-benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylic acid dihydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. The compound is a bicyclic amine that belongs to the class of tropane alkaloids. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects.1.1]heptane-6-carboxylic acid dihydrochloride.

Scientific Research Applications

Synthesis and Chemical Applications

  • Synthesis of Bicyclic Analogues : The compound has been utilized in the synthesis of 3-azabicyclo[3.2.0]heptane-6-carboxylic acid and its derivatives as bicyclic analogues of γ-aminobutyric acid, employing intermolecular [2+2] photocycloaddition as a key step (Petz & Wanner, 2013).
  • Development of Amino Acid Derivatives : Research has been conducted on synthesizing derivatives of methyl and ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylates by Aza-Diels-Alder reactions, demonstrating the compound's significance in developing novel amino acid derivatives (Waldmann & Braun, 1991).

Potential in Drug Design and Peptide Mimetics

  • Application in Peptide Engineering : The compound has been recognized for its potential in peptide engineering and peptidomimetic drug design, particularly as a nonchiral β-amino acid, due to its conformational constraints (Tymtsunik et al., 2013).
  • Role in Neuronal Nicotinic Receptor Ligands : Its derivatives have been synthesized for generating neuronal nicotinic receptor ligands, showcasing its application in neuropharmacology (Strachan et al., 2006).

Applications in Organic Chemistry

  • Utility in Organic Synthesis : Studies have focused on its utility in organic synthesis, such as the development of methodologies for synthesizing bicyclic amino acid derivatives, highlighting its role in advancing organic synthesis techniques (Napolitano et al., 2010).
  • Contribution to Conformational Studies : Its structural properties have been leveraged in X-ray crystal structure analyses, aiding in the understanding of conformational aspects of similar molecular structures (Gensini et al., 2002).

properties

IUPAC Name

6-amino-3-benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2.2ClH/c15-14(13(17)18)11-6-12(14)9-16(8-11)7-10-4-2-1-3-5-10;;/h1-5,11-12H,6-9,15H2,(H,17,18);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJHMRVZETPAFGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC1C2(C(=O)O)N)CC3=CC=CC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-3-benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylic acid dihydrochloride

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